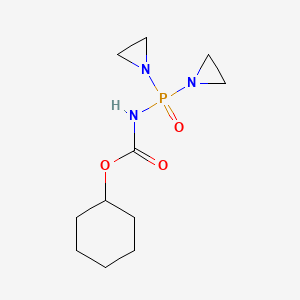

Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester

Description

Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester (hereafter referred to as the "target compound") is a carbamate derivative featuring a bis(aziridinyl)phosphinyl group and a cyclohexyl ester substituent. These compounds belong to a class of alkylating agents, where the aziridinyl groups (three-membered rings containing two carbons and one nitrogen) confer high reactivity, enabling crosslinking of DNA or proteins.

Properties

CAS No. |

70647-61-9 |

|---|---|

Molecular Formula |

C11H20N3O3P |

Molecular Weight |

273.27 g/mol |

IUPAC Name |

cyclohexyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |

InChI |

InChI=1S/C11H20N3O3P/c15-11(17-10-4-2-1-3-5-10)12-18(16,13-6-7-13)14-8-9-14/h10H,1-9H2,(H,12,15,16) |

InChI Key |

WZMIHMQOTALNNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)NP(=O)(N2CC2)N3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester typically involves the reaction of aziridine with phosphinyl chloride, followed by the introduction of a cyclohexyl ester group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The aziridine rings and phosphinyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinyl derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce aziridine and phosphinyl functionalities into target molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving aziridine and phosphinyl groups.

Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine rings can form covalent bonds with nucleophilic sites in proteins, while the phosphinyl group can participate in phosphorylation reactions. These interactions can modulate biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound can be compared to structurally analogous carbamates and phosphinyl derivatives. Key differences lie in ester substituents, aziridinyl group configurations, and physicochemical properties. Below is a detailed analysis:

Structural Analogues

Physicochemical Properties

While direct data for the target compound are unavailable, predictions for analogous compounds () suggest trends:

- Polar Surface Area (PSA): ~73–130 Ų (high due to multiple polar groups like aziridinyl and carbamate) .

- Boiling Point: Estimated >400°C (based on ethyl ester analogues with predicted 428°C) .

- Density: ~1.04–1.10 g/cm³ (lipophilic ester groups increase density) .

- pKa: ~11.5 (weakly basic aziridinyl groups) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, cyclohexyl ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a cyclohexanol derivative (e.g., trans-4-methylcyclohexanol) with a phosphorylated aziridine precursor. For example, tert-butyl isocyanate or similar reagents may be used to introduce the carbamate group . Reaction temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of aziridine moieties are critical for minimizing side reactions (e.g., aziridine ring-opening). Purification via column chromatography or recrystallization is recommended for ≥95% purity .

Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the bis-aziridinylphosphinyl group and cyclohexyl ester conformation.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated 420.45952 Da vs. observed) .

- Chromatography (HPLC) : Assess purity using C18 columns with UV detection at 220–260 nm .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and stability (decomposition >250°C) .

Q. How is the compound screened for preliminary biological activity in vitro?

- Methodological Answer : Initial screening involves:

- Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Fluorometric assays for kinases or phosphatases (e.g., FAAH inhibition, as seen with cyclohexyl carbamate derivatives) .

- Lipophilicity Measurement : LogP values (calculated ~1.9) via shake-flask method to predict membrane permeability .

Advanced Research Questions

Q. How can researchers investigate its mechanism of action in DNA alkylation or enzyme inhibition?

- Methodological Answer :

- DNA Cross-Linking Studies : Incubate with plasmid DNA (e.g., pBR322) and analyze gel electrophoresis for strand breaks. Aziridinyl groups are known alkylating agents .

- Enzyme Kinetics : Use Michaelis-Menten assays with purified enzymes (e.g., FAAH) and synthetic substrates (e.g., anandamide analogs). Competitive inhibition constants () are derived from Lineweaver-Burk plots .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to targets like DNA polymerase β or cannabinoid receptors .

Q. What strategies address stability challenges under physiological conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC. Aziridine rings are pH-sensitive; buffers with ≤10% DMSO enhance solubility without destabilization .

- Prodrug Design : Modify the cyclohexyl ester to a tert-butyl ester (e.g., as in ) for improved serum stability .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How should contradictory bioactivity data (e.g., varying IC values) be resolved?

- Methodological Answer :

- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and control for batch-to-batch compound purity .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed aziridine) that may interfere with activity .

- Orthogonal Assays : Validate cytotoxicity with ATP-based assays (e.g., CellTiter-Glo) alongside MTT to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.